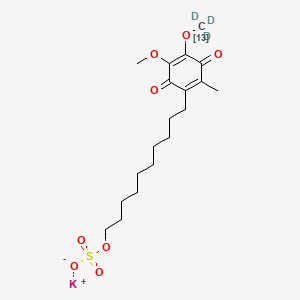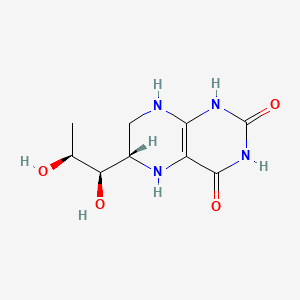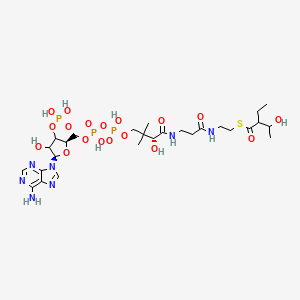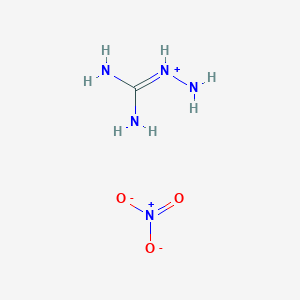
Monoaminoguanidinium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoguanidine nitrate is an organic compound with the chemical formula CH6N4·HNO3. It is a white solid that is highly toxic and is used in various chemical, pharmaceutical, and industrial applications . The compound is known for its role as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate .
Métodos De Preparación
Aminoguanidine nitrate can be synthesized through several methods. One common method involves the reaction of hydroxylamine with ethyl nitrate in the presence of aminoguanidine in an absolute ethanol solution . Another method includes the cyclization of aminoguanidine bicarbonate in a one-, two-, or three-step process . Industrial production methods often involve the reaction of dicyandiamide (or its calcium salt) with ammonium nitrate .
Análisis De Reacciones Químicas
Aminoguanidine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form aminoguanidine derivatives.
Substitution: Aminoguanidine nitrate can undergo substitution reactions with various reagents. Common reagents used in these reactions include sodium nitrite, sulfuric acid, and ethyl cyano-3-substituted orthoformate.
Aplicaciones Científicas De Investigación
Aminoguanidine nitrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is used as a pharmaceutical raw material and in the production of fine chemicals.
Mecanismo De Acción
The mechanism of action of aminoguanidine nitrate involves its function as an inhibitor of diamine oxidase and nitric oxide synthase . It acts to reduce levels of advanced glycation end products (AGEs) by interacting with reactive species such as 3-deoxyglucosone, glyoxal, and methylglyoxal. These reactive species are converted to less reactive heterocycles through a condensation reaction .
Comparación Con Compuestos Similares
Aminoguanidine nitrate can be compared with other similar compounds, such as:
Guanidine nitrate: Similar in structure but used primarily as a precursor for nitroguanidine and as a fuel in pyrotechnics.
1-Amino-2-nitroguanidine (ANQ): A high-energy nitrogen-rich compound with good detonation properties and low sensitivities.
Aminoguanidine bicarbonate: Known for its stability and use in pharmaceutical production.
Aminoguanidine nitrate is unique due to its specific inhibitory effects on diamine oxidase and nitric oxide synthase, making it valuable in medical research and applications .
Propiedades
Fórmula molecular |
CH7N5O3 |
|---|---|
Peso molecular |
137.10 g/mol |
Nombre IUPAC |
amino(diaminomethylidene)azanium;nitrate |
InChI |
InChI=1S/CH6N4.NO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);/q;-1/p+1 |
Clave InChI |
HSONFTLNXQUFQR-UHFFFAOYSA-O |
SMILES canónico |
C(=[NH+]N)(N)N.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


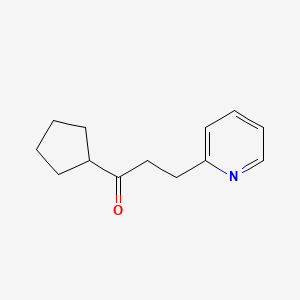
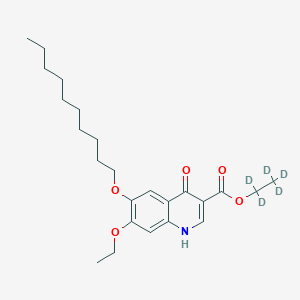
![N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B13840034.png)
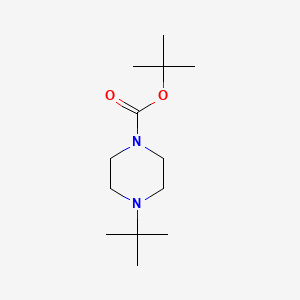
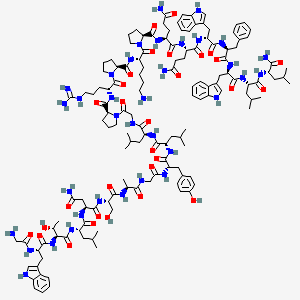

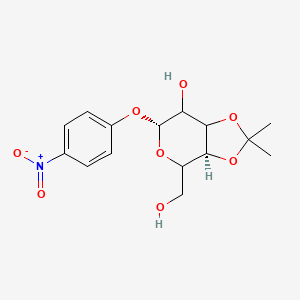
![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)


